molecular formula C20H23FN4O3 B2609560 2-(2-Fluorophenoxy)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone CAS No. 2034452-73-6

2-(2-Fluorophenoxy)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone

Cat. No.: B2609560
CAS No.: 2034452-73-6
M. Wt: 386.427
InChI Key: BZOLFXTXMOKUTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Fluorophenoxy)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone is a synthetic chemical compound provided for research and development purposes. This molecule features a 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine moiety, a scaffold recognized in medicinal chemistry research for its potential biological activity. Scientific literature indicates that derivatives of this core structure have been investigated for their interactions with various biological targets. For instance, tetrahydropyrazolo[1,5-a]pyridine-fused steroids have been studied for their ability to suppress the expression of androgen receptor targets in prostate cancer cell lines, suggesting research applications in oncology . Furthermore, the related tetrahydropyrazolo[1,5-a]pyrimidine carboxamide analogues have demonstrated bactericidal efficacy against Mycobacterium tuberculosis in phenotypic screens, highlighting the scaffold's potential in infectious disease research . The integration of this heterocyclic system with a piperazine linker and a 2-(2-fluorophenoxy) group in the present compound may be of interest for researchers exploring structure-activity relationships, molecular recognition, and signal transduction pathways. This product is intended for laboratory research use by qualified professionals only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate precautions and refer to the safety data sheet (SDS) before use.

Properties

IUPAC Name

2-(2-fluorophenoxy)-1-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN4O3/c21-16-5-1-2-7-18(16)28-14-19(26)23-9-11-24(12-10-23)20(27)15-13-22-25-8-4-3-6-17(15)25/h1-2,5,7,13H,3-4,6,8-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZOLFXTXMOKUTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(C=N2)C(=O)N3CCN(CC3)C(=O)COC4=CC=CC=C4F)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenoxy)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone typically involves multiple steps:

    Formation of the Fluorophenoxy Intermediate: This step involves the reaction of 2-fluorophenol with an appropriate alkylating agent under basic conditions to form the 2-fluorophenoxy intermediate.

    Synthesis of the Tetrahydropyrazolopyridine Moiety: This involves the cyclization of suitable precursors under acidic or basic conditions to form the tetrahydropyrazolopyridine ring system.

    Coupling with Piperazine: The intermediate compounds are then coupled with piperazine derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, the compound is investigated for its potential interactions with various biological targets. Its structural features suggest it could interact with enzymes or receptors, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, 2-(2-Fluorophenoxy)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone is explored for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, although specific applications would require further research and validation.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound could inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It might act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

    Pathway Interference: The compound could interfere with metabolic or signaling pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural elements and reported bioactivities of analogous heterocyclic compounds:

Compound Name/Structure Heterocyclic Core Substituents/Modifications Bioactivity Reference
2-(2-Fluorophenoxy)-1-(4-(4,5,6,7-THPyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone Pyrazolo[1,5-a]pyridine 2-Fluorophenoxy, Piperazine Assumed antimicrobial (structural analogy)
Bis[2-amino-6-(aryl)nicotinonitrile] derivatives Pyrazole, Nicotinonitrile Furyl, 4-Cl-, 4-OMe-aryl Antimicrobial (Gram-positive bacteria)
Triazolopyrimidine acetylhydrazones Triazolopyrimidine Acetylhydrazone, Chiral R-configuration Herbicidal, Fungicidal
Key Observations:

Heterocyclic Core Influence: Pyrazolo-pyridine (target compound) and pyrazole-nicotinonitrile () cores exhibit antimicrobial activity, likely due to their planar, aromatic structures enabling intercalation or enzyme inhibition . Triazolopyrimidine derivatives () show herbicidal activity, attributed to their mimicry of purine bases, disrupting plant metabolic pathways .

Substituent Effects: The 2-fluorophenoxy group in the target compound may enhance blood-brain barrier penetration compared to furyl or chlorophenyl groups in analogs . Piperazine in the target compound improves aqueous solubility, a critical factor for bioavailability, whereas ’s chiral acetylhydrazones rely on stereochemistry for activity enhancement .

Bioactivity Trends :

  • Antimicrobial activity correlates with electron-withdrawing groups (e.g., -Cl in ), while the target compound’s -F substituent may offer similar effects with reduced toxicity .
  • Chiral centers in triazolopyrimidine derivatives () boost bioactivity, suggesting that introducing stereochemistry into the target compound’s piperazine or pyrazolo-pyridine moieties could optimize efficacy .

Biological Activity

The compound 2-(2-Fluorophenoxy)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone (CAS Number: 62148-67-8) is a synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular formula of the compound is C19H23FN4O2C_{19}H_{23}FN_4O_2, with a molecular weight of approximately 348.41 g/mol. The presence of a fluorophenyl group and a tetrahydropyrazolo moiety suggests potential interactions with various biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds containing piperazine and pyrazole derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to the target compound have shown activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 µM for related structures . The presence of the tetrahydropyrazolo group may enhance the interaction with bacterial enzymes.

Neuroprotective Effects

The compound's structural features suggest potential neuroprotective effects. Research on similar piperazine derivatives has demonstrated inhibition of monoamine oxidase (MAO) enzymes, which are implicated in neurodegenerative diseases. For example, certain derivatives exhibited IC50 values as low as 0.013 µM for MAO-B inhibition . This suggests that the target compound may also possess neuroprotective properties through similar mechanisms.

Synthesis and Evaluation

A series of studies have synthesized related compounds to evaluate their biological activities. For instance, a study focused on pyridazinone derivatives found that modifications at the piperazine ring enhanced inhibitory activity against MAO enzymes while maintaining low cytotoxicity against human fibroblast cells .

Cytotoxicity Assessment

In vitro cytotoxicity assays are crucial for determining the safety profile of new compounds. The target compound's analogs have been tested on various cell lines, including HEK-293 cells, showing promising results with low toxicity at therapeutic concentrations . This indicates a favorable safety profile for further development.

Data Tables

Property Value
Molecular FormulaC19H23FN4O2C_{19}H_{23}FN_4O_2
Molecular Weight348.41 g/mol
CAS Number62148-67-8
Antimicrobial IC50 (related)1.35 - 2.18 µM
MAO-B Inhibition IC500.013 µM
Cytotoxicity (HEK-293)Low at therapeutic doses

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.